ADTL-EI1712
CAS No.:
Cat. No.: VC7827526
Molecular Formula: C22H18Cl2N4O2S2
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18Cl2N4O2S2 |
|---|---|
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) |
| Standard InChI Key | LVSFMPVPLIMFMY-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl |
| Canonical SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic thieno[2,3-c]pyridine scaffold, where a thiophene ring is fused to a partially hydrogenated pyridine ring. At position 2 of the thiophene moiety, a (2-chlorobenzoyl)amino group is attached, while position 6 hosts a [(2-chlorophenyl)amino]thioxomethyl substituent. The carboxamide group at position 3 completes the functionalization, contributing to potential hydrogen-bonding interactions.
Systematic Nomenclature
According to IUPAC conventions, the full name is 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide. This name systematically identifies:
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The thieno[2,3-c]pyridine core (positions 2, 3, 6, and 7)
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The 2-chlorobenzoyl amino group at position 2
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The thiourea-linked 2-chlorophenyl group at position 6
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The carboxamide at position 3.
Synthesis and Structural Elucidation
Synthetic Strategies
Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNOS | |
| Molecular Weight | 505.4 g/mol | |
| Hydrogen Bond Donors | 4 (2x NH, 1x CONH, 1x NHS) | |
| Hydrogen Bond Acceptors | 5 (2x O, 2x S, 1x CONH) | |
| Rotatable Bonds | 6 |
Solubility and Stability
Though experimental data is unavailable, the compound’s lipophilic ClogP (estimated >3.5) and multiple aromatic rings suggest limited aqueous solubility. Stability may be influenced by the thiourea group, which can undergo hydrolysis under acidic or basic conditions.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The structural resemblance to kinase inhibitors (e.g., imatinib) and protease inhibitors implies potential interactions with:
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Tyrosine Kinases: Chlorophenyl and carboxamide groups may facilitate ATP-binding pocket interactions .
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Cysteine Proteases: The thiourea moiety could act as a covalent inhibitor via thiol-disulfide exchange.
Comparative Analysis with Analogues
This table highlights the target compound’s higher molecular complexity and unique thiourea functionality compared to simpler analogues .
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